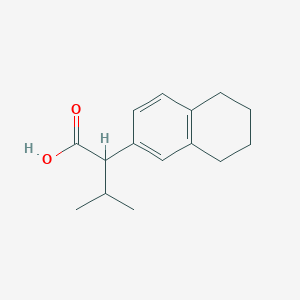![molecular formula C13H20N4O2S B253950 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B253950.png)
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AC1PQZJG, and it has been synthesized through various methods.
Mechanism of Action
The mechanism of action of AC1PQZJG is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
AC1PQZJG has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. AC1PQZJG has also been shown to inhibit the replication of certain viruses. In addition, AC1PQZJG has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
AC1PQZJG has several advantages for lab experiments. It is easy to synthesize, and it has a high purity. AC1PQZJG has also been shown to have a low toxicity, making it safe for use in lab experiments. However, one limitation of AC1PQZJG is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of AC1PQZJG. One direction is to further investigate its potential use in the treatment of cancer and viral infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, future studies could focus on the development of derivatives of AC1PQZJG with improved properties, such as increased selectivity and potency. Overall, AC1PQZJG has significant potential for a wide range of scientific research applications, and further studies are needed to fully understand its therapeutic potential.
Synthesis Methods
AC1PQZJG can be synthesized through various methods. One of the most common methods involves the reaction of 2-chloro-N-cyclohexyl-N-methylacetamide with potassium thioacetate and 6-amino-2,4-dihydroxypyrimidine in the presence of a base. This method yields AC1PQZJG with a purity of over 95%.
Scientific Research Applications
AC1PQZJG has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that AC1PQZJG inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. AC1PQZJG has also been studied for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of certain viruses.
properties
Product Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide |
|---|---|
Molecular Formula |
C13H20N4O2S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide |
InChI |
InChI=1S/C13H20N4O2S/c1-17(9-5-3-2-4-6-9)12(19)8-20-13-15-10(14)7-11(18)16-13/h7,9H,2-6,8H2,1H3,(H3,14,15,16,18) |
InChI Key |
WVGUGXPADFGOCA-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC(=O)C=C(N2)N |
SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC(=O)C=C(N2)N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC(=O)C=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)

![[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B253883.png)
![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)

![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)
![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)
